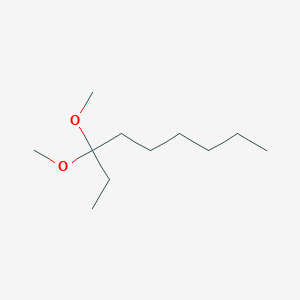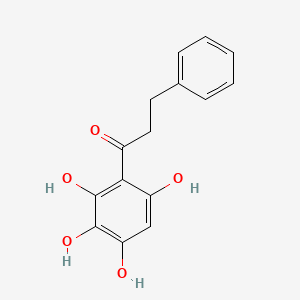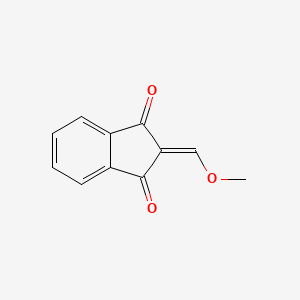
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with a chloroacetyl group at the 6-position, a hydroxyl group at the 7-position, and a partially saturated 3,4-dihydro moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- can be achieved through several synthetic routes. One common method involves the acylation of 2(1H)-quinolinone derivatives with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like acetic acid, and the product is isolated through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines or thiols to form amides or thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of 7-keto-2(1H)-quinolinone derivatives.
Reduction: Formation of 6-(hydroxyacetyl)-2(1H)-quinolinone derivatives.
Substitution: Formation of 6-(acetamido)-2(1H)-quinolinone or 6-(thioacetyl)-2(1H)-quinolinone derivatives.
科学研究应用
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group at the 7-position can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
- 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
- 2(1H)-Quinolinone, 6-(bromoacetyl)-3,4-dihydro-7-hydroxy-
- 2(1H)-Quinolinone, 6-(methylacetyl)-3,4-dihydro-7-hydroxy-
Uniqueness
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloroacetyl group allows for specific covalent modifications of target proteins, making it a valuable tool in chemical biology and medicinal chemistry .
属性
CAS 编号 |
119715-32-1 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC 名称 |
6-(2-chloroacetyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO3/c12-5-10(15)7-3-6-1-2-11(16)13-8(6)4-9(7)14/h3-4,14H,1-2,5H2,(H,13,16) |
InChI 键 |
VYMHRWBDIKJEGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)








![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
